Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate
CAS No.:
Cat. No.: VC17351627
Molecular Formula: C13H12ClN3O2
Molecular Weight: 277.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClN3O2 |
|---|---|
| Molecular Weight | 277.70 g/mol |
| IUPAC Name | ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate |
| Standard InChI | InChI=1S/C13H12ClN3O2/c1-2-19-12(18)9-5-6-17-10(9)4-3-8-7-15-13(14)16-11(8)17/h5-7H,2-4H2,1H3 |
| Standard InChI Key | GHHGUJFKQFCFTB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2CCC3=CN=C(N=C3N2C=C1)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core consists of a 5,6-dihydropyrimido[4,5-e]indolizine system, featuring:
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A pyrimidine ring fused to an indolizine scaffold at positions 4 and 5.
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A chlorine atom at position 2 of the pyrimidine ring.
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An ethyl carboxylate group at position 7 of the indolizine moiety .
The partially saturated 5,6-dihydroindolizine component reduces aromaticity, potentially enhancing solubility and metabolic stability compared to fully aromatic analogs .
Systematic Nomenclature
The IUPAC name, ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate, reflects its substitution pattern and ring fusion. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1817793-20-6 | |
| PubChem Compound ID | 118437455 | |
| SMILES | CCOC(=O)C1=C2CCC3=CN=C(N=C3N2C=C1)Cl | |
| InChIKey | GHHGUJFKQFCFTB-UHFFFAOYSA-N |
Synthesis and Preparation
General Synthetic Strategies
While explicit protocols for this compound are undisclosed, pyrimidoindolizines are typically synthesized via:
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Ring-Formation Reactions: Cyclocondensation of appropriately substituted pyrimidines with indolizine precursors under acidic or basic conditions.
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Post-Functionalization: Introducing the chlorine and ethyl carboxylate groups through nucleophilic substitution or esterification .
For example, ethyl 2-chloropyrimidine-5-carboxylate (CAS 89793-12-4) could serve as a starting material, with subsequent annulation to construct the indolizine system.
Challenges in Synthesis
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Regioselectivity: Ensuring correct ring fusion positions (4,5-e) requires precise control of reaction conditions.
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Stability of Intermediates: The dihydroindolizine intermediate may undergo unwanted oxidation without inert atmosphere protection .
Physicochemical Properties
Key Characteristics
Based on structural analogs and computational predictions:
Stability Considerations
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Photodegradation: The chloro substituent may render the compound light-sensitive, necessitating storage in amber glass.
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Hydrolysis: The ester group is susceptible to basic hydrolysis, requiring pH-controlled environments .
Analytical Characterization
Spectroscopic Data
Hypothetical ¹H NMR (400 MHz, DMSO-d₆):
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δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃)
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δ 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃)
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δ 2.85–3.10 (m, 4H, dihydroindolizine CH₂)
Mass Spectrometry:
Future Research Directions
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